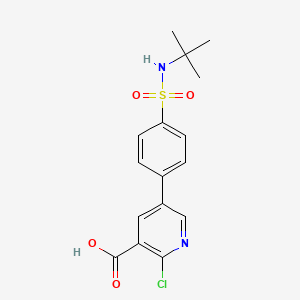
5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid (5-BSCN) is a novel compound with potential applications in scientific research. It is a derivative of nicotinic acid, a compound which is found naturally in many plants and animals. 5-BSCN has a unique structure and properties, which make it a valuable tool for scientists and researchers.
Wissenschaftliche Forschungsanwendungen
5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% has a variety of applications in scientific research. It can be used to study the effects of nicotinic acid derivatives on cell signaling pathways and gene expression. It can also be used to study the structure and function of enzymes involved in metabolism. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% can be used to study the effects of nicotinic acid derivatives on the immune system.
Wirkmechanismus
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% is not yet fully understood. However, it is believed that 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% binds to nicotinic acid receptor sites on cells, which then triggers a cascade of biochemical events. These events can lead to changes in gene expression and cell signaling pathways, which can ultimately affect the physiology of the cell.
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects in laboratory studies. It has been shown to increase the expression of certain genes, which can lead to changes in cell signaling pathways and metabolism. It has also been shown to have anti-inflammatory and immune-modulating effects. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% in laboratory experiments are that it is easy to synthesize, has a high yield, and is relatively inexpensive. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% can be used to study a variety of biochemical and physiological processes, making it a valuable tool for researchers. The main limitation of using 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% in laboratory experiments is that the mechanism of action is not fully understood.
Zukünftige Richtungen
There are a variety of future directions for 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% research. One potential direction is to further explore the mechanism of action and the biochemical and physiological effects of 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95%. Additionally, further research could be conducted to explore the potential therapeutic applications of 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95%, such as its use in the treatment of neurological disorders. Finally, further research could be conducted to explore the potential industrial applications of 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95%, such as its use as a food additive or preservative.
Synthesemethoden
5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% can be synthesized by reacting 4-t-butylsulfamoylbenzene with 2-chloronicotinic acid in aqueous solution. The reaction is catalyzed by an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide. The reaction produces 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% in a yield of 95%.
Eigenschaften
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]-2-chloropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-16(2,3)19-24(22,23)12-6-4-10(5-7-12)11-8-13(15(20)21)14(17)18-9-11/h4-9,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYLPRNYXIGGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


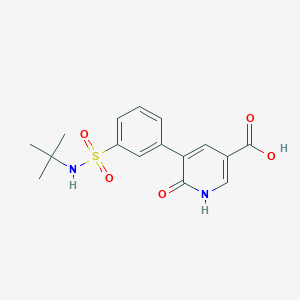



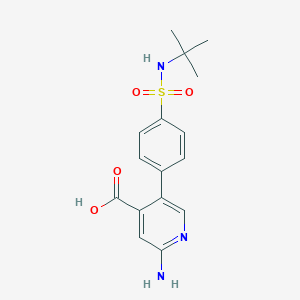
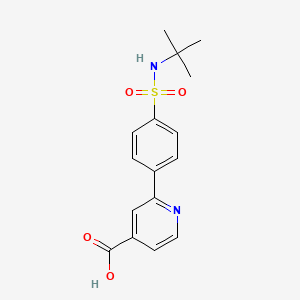

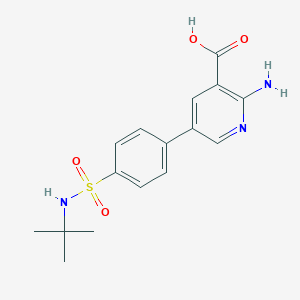
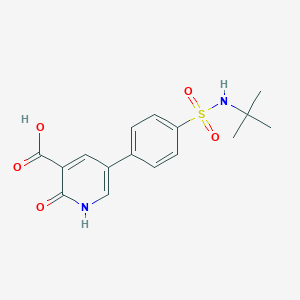
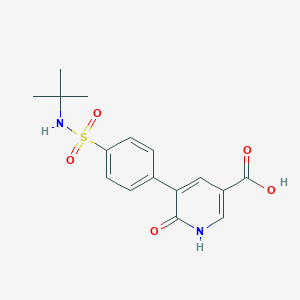

![5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395483.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395490.png)